molecular formula C14H18BrN3O3 B8213140 tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate

tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate

Cat. No.: B8213140
M. Wt: 356.21 g/mol
InChI Key: QUFUURRTCFDBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromopyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromopyridine moiety: This step often involves nucleophilic substitution reactions where a bromopyridine derivative is introduced.

    Attachment of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring or other functional groups.

    Hydrolysis Products: Carboxylic acids derived from the ester group.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with biological macromolecules, while the azetidine ring may confer specific binding properties.

Comparison with Similar Compounds

  • tert-Butyl 3-((4-bromophenyl)carbamoyl)azetidine-1-carboxylate
  • tert-Butyl 3-((4-bromopyrazol-1-yl)carbamoyl)azetidine-1-carboxylate

Uniqueness:

  • Structural Features: The combination of the bromopyridine moiety and the azetidine ring is unique and may confer specific reactivity and binding properties.
  • Applications: Its potential applications in diverse fields such as drug development, material science, and agrochemicals highlight its versatility.

This detailed article provides a comprehensive overview of tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-[(4-bromopyridin-3-yl)carbamoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)18-7-9(8-18)12(19)17-11-6-16-5-4-10(11)15/h4-6,9H,7-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUURRTCFDBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=C(C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.